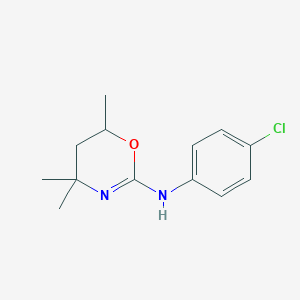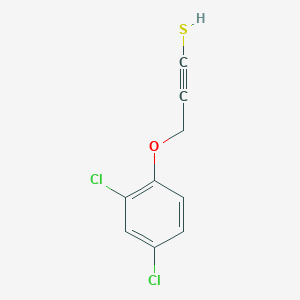
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol is a chemical compound characterized by the presence of a thiol group, a prop-1-yne moiety, and a dichlorophenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and propargyl bromide.
Formation of 3-(2,4-Dichlorophenoxy)prop-1-yne: The reaction between 2,4-dichlorophenol and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of 3-(2,4-dichlorophenoxy)prop-1-yne.
Thiol Addition: The final step involves the addition of a thiol group to the alkyne moiety, typically using thiourea as a sulfur source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The alkyne moiety may also participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-Dichlorophenyl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(2-Methoxyethoxy)prop-1-yne: Contains a methoxyethoxy group instead of a dichlorophenoxy group.
Propriétés
Numéro CAS |
62706-88-1 |
|---|---|
Formule moléculaire |
C9H6Cl2OS |
Poids moléculaire |
233.11 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H6Cl2OS/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,13H,4H2 |
Clé InChI |
IDCLINMPNZPYSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC#CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




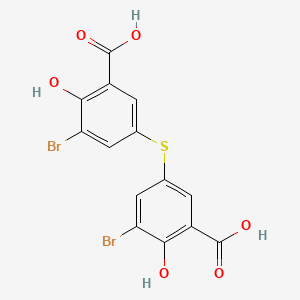
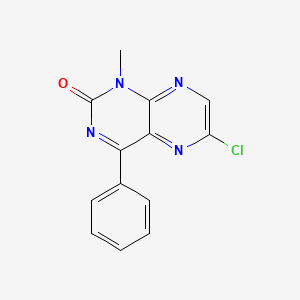
![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)

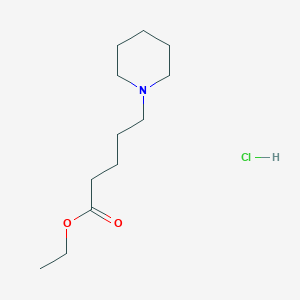

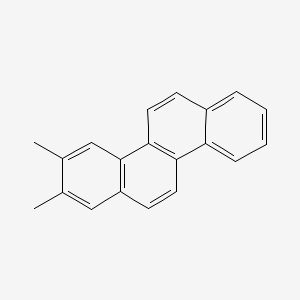

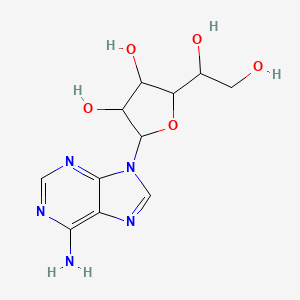
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
